molecular formula C11H11F2N3O2 B2674660 Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 438218-16-7

Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

货号 B2674660
CAS 编号: 438218-16-7
分子量: 255.225
InChI 键: IYCPGDQMBBWNQE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, commonly known as EDP-239, is a novel drug candidate that has attracted significant attention from the scientific community. EDP-239 is a small molecule inhibitor that targets the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of several physiological processes, including inflammation, immune response, and cognition.

作用机制

EDP-239 is a selective inhibitor of Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, which is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP). By inhibiting Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, EDP-239 increases cAMP levels, which in turn modulates several physiological processes, including inflammation, immune response, and cognition.
Biochemical and Physiological Effects:
EDP-239 has been shown to have several biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and cognitive-enhancing effects. In preclinical studies, EDP-239 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Furthermore, EDP-239 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

实验室实验的优点和局限性

One of the main advantages of EDP-239 is its selectivity for Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, which reduces the risk of off-target effects. Furthermore, EDP-239 has shown good bioavailability and pharmacokinetic properties in preclinical studies. However, one of the limitations of EDP-239 is its low aqueous solubility, which can make it challenging to administer in vivo.

未来方向

There are several future directions for the research and development of EDP-239. One potential application of EDP-239 is in the treatment of inflammatory bowel disease (IBD), which is a chronic inflammatory disorder of the gastrointestinal tract. Furthermore, EDP-239 has shown potential as a cognitive enhancer in preclinical studies, and further research is needed to explore its potential in the treatment of cognitive impairment in humans. Finally, the development of more potent and selective Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate inhibitors, such as EDP-239, could lead to the discovery of novel therapeutics for several disease conditions.

合成方法

The synthesis of EDP-239 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with ethyl chloroformate in the presence of triethylamine to give the corresponding ethyl ester. The second step involves the reaction of the ethyl ester with difluoromethyl iodide in the presence of potassium carbonate to give EDP-239. The overall yield of the synthesis is around 30%.

科学研究应用

EDP-239 has been extensively studied for its potential therapeutic applications in several disease conditions, including inflammatory disorders, cognitive impairment, and respiratory diseases. In preclinical studies, EDP-239 has shown promising results in reducing inflammation and improving cognitive function in animal models of disease. Furthermore, EDP-239 has been shown to have bronchodilatory effects in preclinical models of asthma and chronic obstructive pulmonary disease (COPD).

属性

IUPAC Name

ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N3O2/c1-3-18-11(17)7-5-14-16-8(9(12)13)4-6(2)15-10(7)16/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCPGDQMBBWNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。